![molecular formula C38H55O3P B14771755 ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its bulky tert-butyl groups and methoxy-substituted biphenyl structure, which contribute to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which involves the coupling of 3,6-dimethoxy-2-bromobenzene with 3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenylboronic acid using a palladium catalyst.
Phosphination: The resulting biphenyl compound is then subjected to phosphination using di-tert-butylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Cross-Coupling: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various ligands and metal complexes.
Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, tetrahydrofuran).
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes.
Cross-Coupling: Biaryl compounds, amines, ethers.
Applications De Recherche Scientifique
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has numerous applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its involvement in complex organic synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mécanisme D'action
The mechanism by which ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The bulky tert-butyl groups and methoxy substituents provide steric and electronic effects that enhance the stability and reactivity of the metal-ligand complex. This, in turn, facilitates various catalytic transformations, including cross-coupling reactions, by stabilizing the transition state and lowering the activation energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
BrettPhos: A similar dialkylbiaryl phosphine ligand with different substituents.
tBuXPhos: Another phosphine ligand with tert-butyl groups but different aryl substituents.
RuPhos: A phosphine ligand with ruthenium as the central metal.
Uniqueness
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific combination of bulky tert-butyl groups and methoxy-substituted biphenyl structure. This unique structure imparts distinct steric and electronic properties, making it highly effective in certain catalytic processes where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C38H55O3P |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H55O3P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-16-18-27(39-13)19-17-26)35-30(40-14)20-21-31(41-15)36(35)42(37(7,8)9)38(10,11)12/h16-25H,1-15H3 |
Clé InChI |
VQQWNNINSRDRDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1C2=CC=C(C=C2)OC)C(C)C)C3=C(C=CC(=C3P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


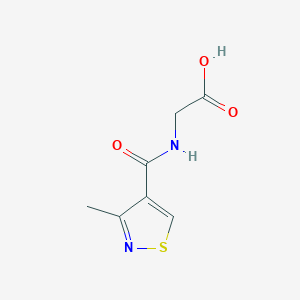
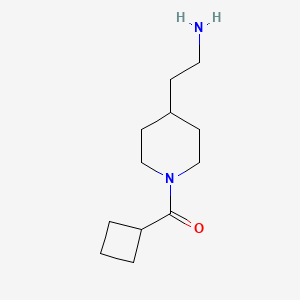
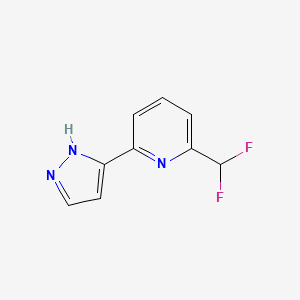
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
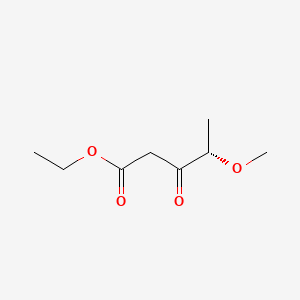
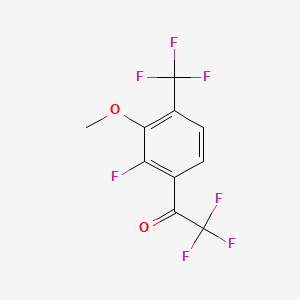
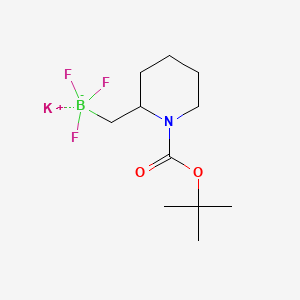
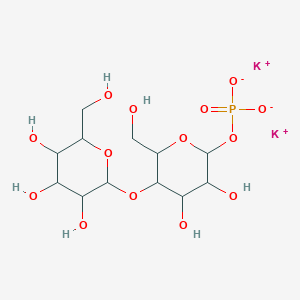
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
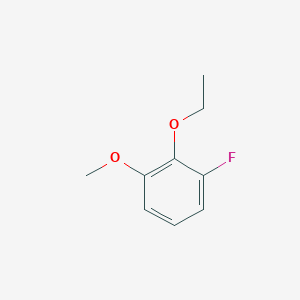
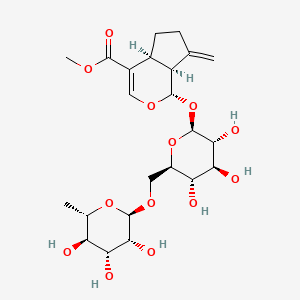
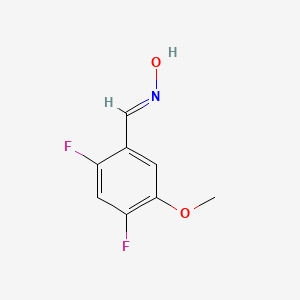
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
